Mefenamic acid glucuronide
Overview
Description
Mefenamic acid glucuronide is a metabolite of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic, anti-inflammatory, and antipyretic properties . This compound is formed through the process of glucuronidation, where mefenamic acid is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Mechanism of Action
Target of Action
Mefenamic acid, the parent compound of mefenamic acid glucuronide, primarily targets the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and prostanoid signaling in activity-dependent plasticity .
Mode of Action
Mefenamic acid interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a temporary reduction in the symptoms of pain .
Biochemical Pathways
The primary biochemical pathway affected by mefenamic acid involves the synthesis of prostaglandins. Mefenamic acid is a potent inhibitor of prostaglandin synthesis . Prostaglandins are mediators of inflammation, and their synthesis is inhibited by mefenamic acid, which may contribute to its analgesic, anti-inflammatory, and antipyretic properties .
Pharmacokinetics
Mefenamic acid is rapidly absorbed after oral administration. Following a single 1-gram oral dose, mean peak plasma levels ranging from 10-20 mcg/mL have been reported . Peak plasma levels are attained in 2 to 4 hours and the elimination half-life approximates 2 hours . Approximately fifty-two percent of a mefenamic acid dose is excreted into the urine primarily as glucuronides of mefenamic acid .
Result of Action
The molecular and cellular effects of mefenamic acid’s action primarily involve the reduction of inflammation and pain. By inhibiting prostaglandin synthesis, mefenamic acid may decrease prostaglandins in peripheral tissues, reducing inflammation and pain .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the degradation of this compound was found to be accelerated under alkaline conditions . Furthermore, this compound, although extremely stable in buffer at physiological pH, was found to bind irreversibly to human serum albumin in vitro .
Biochemical Analysis
Biochemical Properties
Mefenamic Acid Glucuronide interacts with various enzymes and proteins in the body. It is primarily excreted into the urine as glucuronides of Mefenamic Acid . The interactions of this compound with other biomolecules are complex and involve multiple biochemical reactions.
Cellular Effects
This compound influences cell function by modulating the inflammatory response. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its effects are particularly notable in cells involved in the immune response.
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow it to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a certain degree of stability, but can undergo degradation under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At certain thresholds, it exhibits therapeutic effects, while at high doses, it may cause toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mefenamic acid glucuronide is synthesized through the enzymatic process of glucuronidation. This involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to mefenamic acid . The reaction typically occurs in the liver, where UGT enzymes are abundant.
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes in bioreactors. The process is optimized for high yield and purity, often involving steps such as enzyme immobilization, controlled reaction conditions (pH, temperature), and downstream purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions: Mefenamic acid glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting it back to mefenamic acid . It can also participate in transacylation reactions, where the acyl group is transferred to other nucleophiles .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Transacylation: This reaction can occur in the presence of nucleophiles like amino acids or proteins under physiological conditions.
Major Products:
Hydrolysis: Mefenamic acid and glucuronic acid.
Transacylation: Various acylated products depending on the nucleophile involved.
Scientific Research Applications
Mefenamic acid glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of mefenamic acid in the body.
Toxicology: Investigating the potential toxic effects of acyl glucuronides, which can form covalent adducts with proteins.
Drug Development: Understanding the role of glucuronidation in drug metabolism and designing drugs with improved pharmacokinetic profiles.
Biomarker Discovery: Using glucuronide metabolites as biomarkers for drug exposure and efficacy.
Comparison with Similar Compounds
Ibuprofen Glucuronide: Another NSAID glucuronide with similar pharmacokinetic properties.
Naproxen Glucuronide: Exhibits similar metabolic pathways and therapeutic effects.
Uniqueness: Mefenamic acid glucuronide is unique due to its specific parent compound, mefenamic acid, which belongs to the fenamate class of NSAIDs. This class is known for its distinct chemical structure and specific therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(2,3-dimethylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIGOGKMFBIOR-CURYNPBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907958 | |
Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102623-18-7 | |
Record name | β-D-Glucopyranuronic acid, 1-[2-[(2,3-dimethylphenyl)amino]benzoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102623-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-O-(2-(2,3-Dimethylphenyl)aminobenzoyl)glucopyranuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEFENAMIC ACID GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX5H10G1RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mefenamic acid glucuronide interact with proteins, and what are the implications of this interaction?
A1: this compound, despite its relative stability at physiological pH [], has been shown to bind irreversibly to proteins. This binding was observed both in vitro with human serum albumin and in cultured cells expressing human UDP-glucuronosyltransferase UGT1*02 []. This irreversible binding to cellular proteins, particularly in renal tissues, is suggested as a potential mechanism for mefenamic acid-induced nephrotoxicity. The formation of mefenamic acid-protein adducts could trigger an immune response, leading to inflammation and tissue damage in the kidneys [].
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